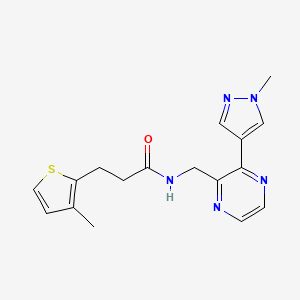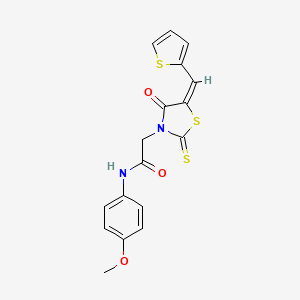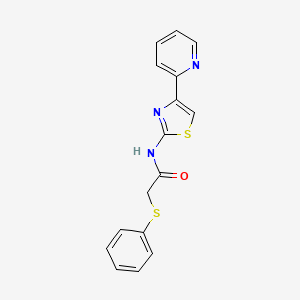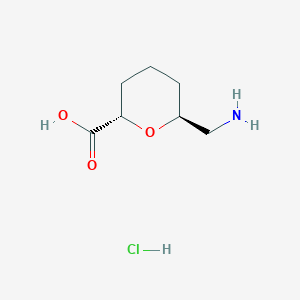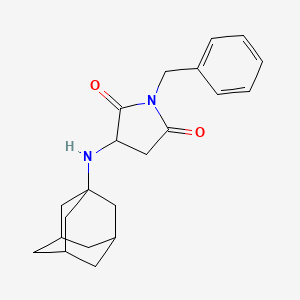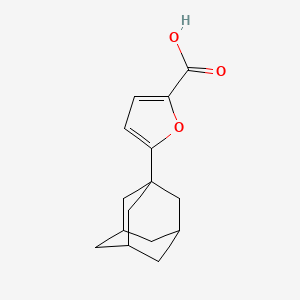![molecular formula C14H10Cl3NOS B2418180 2-[(4-chlorophenyl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide CAS No. 306730-36-9](/img/structure/B2418180.png)
2-[(4-chlorophenyl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(4-Chlorophenyl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide (CPDC) is a synthetic compound that has been studied for its potential applications in scientific research. CPDC has been found to have a variety of biochemical and physiological effects, as well as a wide range of uses in laboratory experiments.
Scientific Research Applications
Carcinogenicity Studies
A systematic review highlighted the potential carcinogenic outcomes associated with exposure to chlorophenoxy compounds like 2,4-dichlorophenoxyacetic acid (2,4-D). Epidemiological studies suggest an association with increased risks of lymphoma and other cancers, although toxicological studies in rodents did not show evidence of carcinogenicity. This review critically assesses epidemiologic, toxicological, and other relevant studies to determine the plausibility of an association between exposure to these compounds and cancer risks (Stackelberg, 2013).
Neurochemical Actions and Cognitive Effects
Modafinil, structurally similar to the compound , shows promise for various off-label indications in psychiatry. It's been found to modulate several neurochemical pathways and improve cognitive functions. This review comprehensively explores its neurochemical actions and effects on cognition in various settings, offering insights into its potential therapeutic applications (Minzenberg & Carter, 2008).
Sulfonamide-Based Drugs
Sulfonamides, which share a functional group with the compound , are integral to various clinically used drugs. This review covers the main classes of sulfonamides investigated, their therapeutic applications, and the ongoing development of novel sulfonamide drugs. It highlights the importance of this structural motif in drug development and its potential in future therapeutics (Carta, Scozzafava, & Supuran, 2012).
Environmental Impact Assessment
Chlorophenols, structurally related to the compound, are evaluated for their impact on the aquatic environment. The review covers their toxicity to mammalian and aquatic life, their persistence, bioaccumulation, and organoleptic effects. It emphasizes the need for comprehensive environmental risk assessments of chlorophenol compounds (Krijgsheld & Gen, 1986).
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(3,5-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NOS/c15-9-1-3-13(4-2-9)20-8-14(19)18-12-6-10(16)5-11(17)7-12/h1-7H,8H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUFIFZUVNKUFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)NC2=CC(=CC(=C2)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

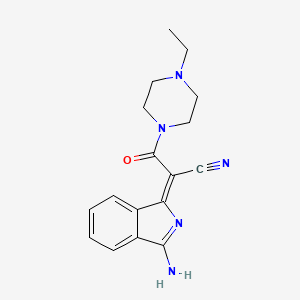
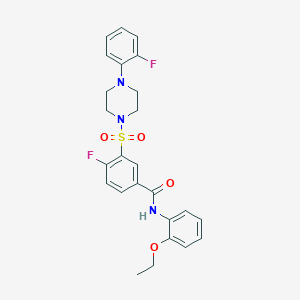

![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide](/img/structure/B2418103.png)
